molecular formula C10H9NO3 B14878991 2-(4-hydroxy-1H-indol-1-yl)acetic acid

2-(4-hydroxy-1H-indol-1-yl)acetic acid

Cat. No.: B14878991
M. Wt: 191.18 g/mol
InChI Key: RVGIZAZHMNWYRY-UHFFFAOYSA-N
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Description

2-(4-hydroxy-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(4-hydroxy-1H-indol-1-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxy-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(4-hydroxyindol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-9-3-1-2-8-7(9)4-5-11(8)6-10(13)14/h1-5,12H,6H2,(H,13,14)

InChI Key

RVGIZAZHMNWYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)O

Origin of Product

United States

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